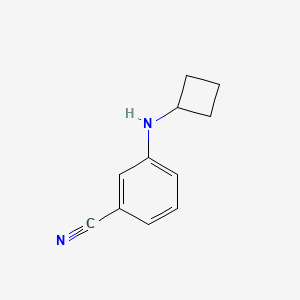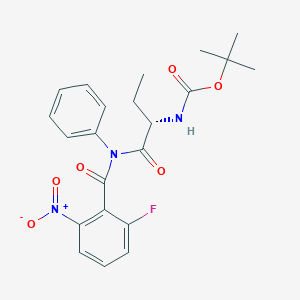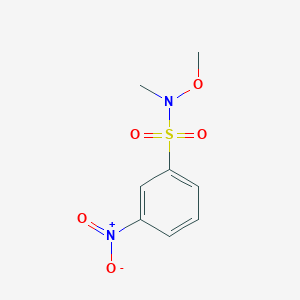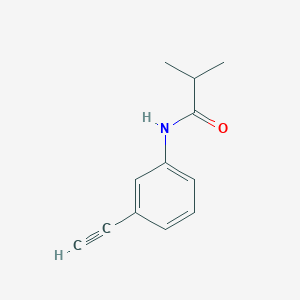![molecular formula C10H17NO4S B1453622 3-{[(Tert-butoxy)carbonyl]amino}thiolane-3-carboxylic acid CAS No. 108329-86-8](/img/structure/B1453622.png)
3-{[(Tert-butoxy)carbonyl]amino}thiolane-3-carboxylic acid
Descripción general
Descripción
“3-{[(Tert-butoxy)carbonyl]amino}thiolane-3-carboxylic acid” is a chemical compound with the CAS Number: 108329-86-8 . It has a molecular weight of 247.32 . The IUPAC name for this compound is 3-[(tert-butoxycarbonyl)amino]tetrahydro-3-thiophenecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17NO4S/c1-9(2,3)15-8(14)11-10(7(12)13)4-5-16-6-10/h4-6H2,1-3H3,(H,11,14)(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, I could not find more specific information on the physical and chemical properties of “3-{[(Tert-butoxy)carbonyl]amino}thiolane-3-carboxylic acid” from the web search results.Aplicaciones Científicas De Investigación
Tissue Engineering Applications
Recent developments in thiolated polymers highlight their significant potential in tissue engineering. Thiolated polymers, synthesized through reactions involving thiolating agents like Traut's reagent, are foundational in fabricating hydrogel matrices that exhibit excellent biocompatibility and mimic cellular environments. These hydrogels support various cell types' proliferation and differentiation, indicating their importance in developing tissue-engineered scaffolds. The synthesis and applications of these thiolated polymers, including thiolated gelatin and its interaction with polyethylene glycol diacrylate to form interpenetrating polymer network hydrogel scaffolds, are crucial for advancing tissue engineering technologies (Gajendiran, Rhee, & Kim, 2018).
Chemical Synthesis and Biological Activity
The structural functionality of carboxylic acids enables their utilization in synthesizing a wide range of biologically active compounds. Carboxylic acids serve as precursors in producing antioxidants, anticancer, antimicrobial, and antibacterial agents. Their derivatives have found applications in cosmetic, agronomic, and pharmaceutical industries, showcasing the versatility of carboxylic acids in chemical preparations. This broad application spectrum underscores the pivotal role of carboxylic acids and their derivatives in developing new chemical entities for various industrial applications (Dembitsky, 2006).
Biocatalyst Inhibition Study
Carboxylic acids, due to their microbial inhibition properties, have been extensively studied, especially concerning their effects on fermentative production by engineered microbes like Escherichia coli and Saccharomyces cerevisiae. The exploration into the metabolic engineering strategies to increase microbial robustness against the inhibitory effects of carboxylic acids is of high interest. This research area is pivotal for enhancing the fermentative production processes of biofuels and chemicals, highlighting the relevance of understanding carboxylic acid interactions with biocatalysts (Jarboe, Royce, & Liu, 2013).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet (MSDS) for this compound can provide more detailed safety information .
Propiedades
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]thiolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S/c1-9(2,3)15-8(14)11-10(7(12)13)4-5-16-6-10/h4-6H2,1-3H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUVNAQZJMDMLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCSC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(Tert-butoxy)carbonyl]amino}thiolane-3-carboxylic acid | |
CAS RN |
108329-86-8 | |
| Record name | 3-{[(tert-butoxy)carbonyl]amino}thiolane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









amine](/img/structure/B1453553.png)





![N-[(4-bromo-2-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1453561.png)
![3-{[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]sulfamoyl}benzoic acid](/img/structure/B1453562.png)